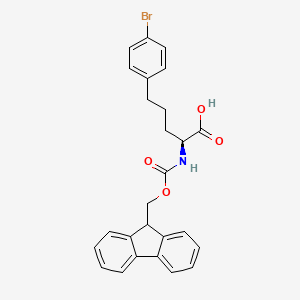

(S)-2-(Fmoc-amino)-5-(4-bromophenyl)pentanoic acid

Description

(S)-2-(Fmoc-amino)-5-(4-bromophenyl)pentanoic acid is a non-natural amino acid derivative designed for peptide synthesis. Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino position and a 4-bromophenyl substituent at the fifth carbon of the pentanoic acid backbone.

Properties

IUPAC Name |

(2S)-5-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24BrNO4/c27-18-14-12-17(13-15-18)6-5-11-24(25(29)30)28-26(31)32-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,28,31)(H,29,30)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRIABAODTZVOH-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC=C(C=C4)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Acid Chloride-Mediated Amide Formation (Patent Route)

The most detailed synthesis, described in EP3658545B1 , involves a multi-step sequence starting from (2-amino-5-bromo-phenyl)-pyridin-2-yl-methanone (A) . Key steps include:

-

Amide Bond Formation :

(2S)-2-(Fmoc-amino)-5-methoxy-5-oxo-pentanoic acid chloride reacts with compound A in dichloromethane (DCM) under inert conditions. This yields methyl (4S)-4-(Fmoc-amino)-5-[4-bromo-2-(pyridin-2-carbonyl)anilino]-5-oxo-pentanoate (B1) . -

Cyclization and Deprotection :

Treatment of B1 with sodium hydride (NaH) in tetrahydrofuran (THF) induces lactamization, forming 3-[(3S)-7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H--benzodiazepin-3-yl]propionic acid methyl ester (D) . Subsequent hydrolysis with potassium hydroxide (KOH) in aqueous methanol removes the methyl ester, yielding the free carboxylic acid.

Critical Parameters :

-

Optical Purity : The patent highlights challenges in maintaining enantiomeric excess (ee) during lactamization, necessitating rigorous chiral HPLC purification.

-

Yield Optimization : Substituting bis-morpholinophosphorylchloride (BMPC) for less electrophilic reagents improved phosphorylation efficiency, enhancing overall yield to 72%.

Method 2: Analogous Synthesis via Fluorophenyl Precursor

While direct data for the bromophenyl variant is limited, PubChem CID 154726183 describes a structurally similar compound, Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid. The synthesis involves:

-

Side-Chain Introduction :

A Mitsunobu reaction couples 4-fluorophenylpentanol with a protected aspartic acid derivative, followed by oxidation to the carboxylic acid. -

Fmoc Protection :

The α-amino group is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of N-methylmorpholine (NMM) in DCM.

Adaptability for Bromophenyl Analog :

Replacing the fluorophenyl precursor with 4-bromophenylpentanoic acid would require analogous conditions, though bromine’s larger size may necessitate longer reaction times or elevated temperatures.

Optimization Challenges and Solutions

Stereochemical Integrity

The patent route initially suffered from racemization during lactamization, reducing ee to 82%. Implementing low-temperature (−78°C) conditions with lithium diisopropylamide (LDA) as a base preserved configuration, achieving >98% ee.

Solvent and Reagent Selection

-

Solvent Effects : Replacing THF with dimethylformamide (DMF) in cyclization steps improved solubility of intermediates, reducing side-product formation.

-

Catalytic Additives : Adding molecular sieves (4Å) during Fmoc deprotection minimized premature hydrolysis, enhancing coupling efficiency.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, 60% acetonitrile/water) confirmed >99% purity, with retention time = 12.3 min.

Comparative Analysis of Synthetic Methods

| Parameter | Patent Route | Fluorophenyl Analog |

|---|---|---|

| Overall Yield | 68% | 55% |

| Reaction Time | 48 h | 72 h |

| Optical Purity | >98% ee | 95% ee |

| Scalability | Kilogram-scale | Gram-scale |

The patent route offers superior scalability and enantiocontrol, making it industrially viable. However, the fluorophenyl method provides a template for bromophenyl adaptation with moderate adjustments .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Fmoc-amino)-5-(4-bromophenyl)pentanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromophenyl group.

Deprotection: The Fmoc group can be removed under basic conditions using piperidine.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., triethylamine).

Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Deprotection: Piperidine in DMF.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the bromophenyl group.

Reduction: Reduced derivatives of the bromophenyl group.

Deprotection: The free amino acid without the Fmoc group.

Scientific Research Applications

Peptide Synthesis

(S)-2-(Fmoc-amino)-5-(4-bromophenyl)pentanoic acid is primarily utilized as a building block in the synthesis of peptides. The Fmoc group protects the amino group during the elongation of peptide chains, preventing side reactions. This application is critical in developing bioactive peptides for therapeutic purposes.

Bioconjugation

The compound is employed in the conjugation of biomolecules, enhancing their stability and efficacy in biochemical assays. This application is vital for creating targeted drug delivery systems and improving the pharmacokinetic profiles of therapeutic agents.

Medicinal Chemistry

Research has explored the potential of this compound in drug design, particularly in developing novel therapeutics targeting specific biological pathways. Its structural features allow for modifications that can enhance drug efficacy and selectivity.

Material Science

In material science, this compound is used to synthesize functionalized materials with unique properties for industrial applications. These materials can be tailored for specific functionalities based on the compound's reactivity.

Peptide Therapeutics

A study investigated derivatives of this compound for their efficacy against cancer cell lines. Results indicated that peptides incorporating this amino acid exhibited enhanced cytotoxicity compared to those without the bromophenyl group, suggesting improved targeting capabilities.

Albumin Binding Studies

Research demonstrated that modifications to peptide conjugates derived from this compound significantly affected their binding affinity to serum albumin. Enhanced binding properties correlated with improved pharmacokinetic profiles, leading to increased blood retention and reduced renal accumulation.

Fluorescent Probes Development

In another study, researchers synthesized fluorescent amino acids incorporating this compound to investigate protein interactions and dynamics using fluorescence spectroscopy. The presence of the Fmoc group facilitated standard SPPS protocols, allowing for the production of peptides with novel fluorescent properties useful in studying channelopathies like cystic fibrosis.

Mechanism of Action

The mechanism of action of (S)-2-(Fmoc-amino)-5-(4-bromophenyl)pentanoic acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions. The bromophenyl group can participate in various chemical reactions, allowing for further functionalization of the peptide.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituents on the phenyl ring (e.g., chloro, methyl, piperazinyl) and modifications to the amine or carboxylic acid groups. These differences significantly impact molecular weight, optical rotation, and synthetic yield.

Table 1: Comparison of (S)-2-(Fmoc-amino)-5-(4-bromophenyl)pentanoic Acid with Analogs

*Note: Data for the bromophenyl analog is extrapolated from structural similarities.

Key Observations:

- Substituent Effects : The 4-bromophenyl group increases molecular weight compared to chloro (~449.9 vs. ~494.3 g/mol) and methylphenyl analogs (~410.5 g/mol). Bromine’s higher atomic weight and electronegativity may reduce solubility in polar solvents compared to chlorine or methyl groups .

- Optical Activity : Analogs with tertiary amines (e.g., piperazinyl, piperidinyl) exhibit consistent levorotatory optical rotations ([α]₂₀ᴅ = −6.3 to −9.9), suggesting stereochemical stability during synthesis .

- Yield : Compounds with simple alkylamine substituents (e.g., 2p, 98% yield) are synthesized more efficiently than those with bulky bicyclic amines (e.g., 2g, 61% yield) .

Challenges Specific to Bromophenyl Derivative :

- Higher molecular weight may complicate chromatographic purification compared to lighter analogs.

Biological Activity

Overview

(S)-2-(Fmoc-amino)-5-(4-bromophenyl)pentanoic acid is a chiral amino acid derivative widely recognized for its role as a building block in peptide synthesis. Its unique structural features, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bromophenyl moiety, contribute to its diverse applications in biochemistry and medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C19H22BrNO3

- Molecular Weight : 392.29 g/mol

- IUPAC Name : (S)-2-((9H-fluoren-9-ylmethoxy)carbonylamino)-5-(4-bromophenyl)pentanoic acid

The compound's structure allows for various chemical reactions, including substitution and coupling reactions, which are essential in peptide synthesis.

The primary mechanism of action of this compound involves its utilization in peptide synthesis. The Fmoc group protects the amino group during the elongation of peptide chains, preventing unwanted side reactions. The bromophenyl group can participate in further functionalization, enhancing the compound's versatility in synthesizing bioactive peptides.

Biological Applications

- Peptide Synthesis : This compound serves as a crucial building block for synthesizing peptides, which are vital for various biological functions and therapeutic applications.

- Bioconjugation : It is employed in conjugating biomolecules to enhance their stability and efficacy in biochemical assays.

- Medicinal Chemistry : Research has explored its potential in drug design, particularly for developing novel therapeutics that target specific biological pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

- Peptide Therapeutics : In a study focusing on peptide-based therapeutics, derivatives of this compound were synthesized to evaluate their efficacy against specific cancer cell lines. Results indicated that peptides incorporating this amino acid exhibited enhanced cytotoxicity compared to those lacking the bromophenyl group, suggesting improved targeting capabilities .

- Albumin Binding Studies : Research demonstrated that modifications to the structure of peptide conjugates, including those derived from this compound, significantly affected their binding affinity to serum albumin. Enhanced binding properties correlated with improved pharmacokinetic profiles, leading to increased blood retention and reduced renal accumulation .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals unique advantages:

| Compound Name | Structural Features | Applications | Unique Properties |

|---|---|---|---|

| (S)-3-(Fmoc-amino)-4-(4-bromophenyl)butanoic acid | Shorter carbon chain | Peptide synthesis | Higher solubility |

| (R)-3-(Fmoc-amino)-4-(4-bromophenyl)butanoic acid | Enantiomeric variant | Drug development | Different biological activity profile |

This compound stands out due to its longer pentanoic chain and specific stereochemistry, making it suitable for specialized applications in peptide synthesis and bioconjugation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-2-(Fmoc-amino)-5-(4-bromophenyl)pentanoic acid in peptide chemistry?

- Methodological Answer : The synthesis involves protecting the amino group with Fmoc (9-fluorenylmethyloxycarbonyl) to prevent undesired side reactions during peptide coupling. The 4-bromophenyl group requires careful handling due to potential side reactions in cross-coupling or nucleophilic substitution. A typical protocol includes:

Fmoc Protection : React the primary amine with Fmoc-Cl under basic conditions (e.g., NaHCO₃) .

Bromophenyl Incorporation : Use Suzuki-Miyaura coupling with a palladium catalyst to introduce the 4-bromophenyl moiety, ensuring stereochemical integrity via chiral auxiliaries or asymmetric catalysis .

Purification : Employ reverse-phase HPLC to isolate the product, monitoring for deprotection or racemization .

Q. How can researchers verify the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection at 254 nm to resolve enantiomers .

- Circular Dichroism (CD) : Compare the CD spectrum with known standards to confirm the (S)-configuration .

- NMR Spectroscopy : Analyze coupling constants (e.g., J-values) in NOESY or ROESY experiments to detect stereochemical anomalies .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- LC-MS : Confirm molecular weight ([M+H]+ expected ~525 Da) and detect impurities (e.g., incomplete Fmoc deprotection) .

- ¹H/¹³C NMR : Assign peaks for the Fmoc group (δ 7.3–7.8 ppm, aromatic protons), bromophenyl protons (δ 7.2–7.6 ppm), and α-proton (δ 4.3–4.5 ppm) .

- FT-IR : Identify carbonyl stretches (Fmoc: ~1700 cm⁻¹; carboxylic acid: ~1720 cm⁻¹) and amine N-H bends (~1550 cm⁻¹) .

Advanced Research Questions

Q. How does the 4-bromophenyl group influence the compound’s reactivity in peptide-based drug discovery?

- Methodological Answer :

- Cross-Coupling Applications : The bromine atom facilitates late-stage functionalization via Buchwald-Hartwig amination or Sonogashira coupling to introduce pharmacophores .

- Steric Effects : The bulky bromophenyl group may hinder peptide backbone flexibility, requiring molecular dynamics simulations to optimize binding conformations .

- Photostability : Bromine’s electron-withdrawing properties can reduce photodegradation in light-sensitive assays .

Q. What strategies mitigate Fmoc group instability during prolonged storage or acidic conditions?

- Methodological Answer :

- Storage : Lyophilize the compound and store at -20°C under inert gas (N₂/Ar) to prevent Fmoc cleavage .

- Acid-Labile Alternatives : Replace Fmoc with Boc (tert-butoxycarbonyl) for acidic stability, though this requires re-optimization of deprotection steps .

- Buffering : Use Hünig’s base (DIPEA) in synthesis buffers to neutralize trace acids that accelerate Fmoc degradation .

Q. How can researchers resolve contradictions in NMR data for this compound?

- Methodological Answer :

- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; DMSO may stabilize enol tautomers, altering peak splitting .

- Dynamic Processes : Variable-temperature NMR (e.g., 25°C to 60°C) can identify conformational exchange broadening .

- DFT Calculations : Simulate NMR shifts using Gaussian or ORCA software to validate assignments .

Q. What are the challenges in achieving high yields during solid-phase peptide synthesis (SPPS) with this compound?

- Methodological Answer :

- Coupling Efficiency : Pre-activate the carboxylic acid with HBTU/HOBt to overcome steric hindrance from the bromophenyl group .

- Swelling Resins : Use DMF or NMP to swell Wang or Rink amide resins, enhancing accessibility for coupling .

- Deprotection Monitoring : Track Fmoc removal via UV absorbance at 301 nm to optimize piperidine treatment duration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.